N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
“N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE” is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE” typically involves the following steps:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form the hydrazinecarbothioamide intermediate.
Introduction of the benzoyl group: The intermediate is then reacted with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl hydrazinecarbothioamide.
Substitution with the chlorophenyl group: Finally, the compound is reacted with 3-chlorophenyl isocyanate to introduce the chlorophenyl group, resulting in the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[2-(trifluoromethoxy)benzoyl]hydrazinecarbothioamide
- N-(3-chlorophenyl)-2-[2-(methoxy)benzoyl]hydrazinecarbothioamide
- N-(3-chlorophenyl)-2-[2-(ethoxy)benzoyl]hydrazinecarbothioamide
Uniqueness
“N-(3-CHLOROPHENYL)-2-[2-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE” is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12ClF2N3O2S |
---|---|
Molecular Weight |
371.8g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[[2-(difluoromethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H12ClF2N3O2S/c16-9-4-3-5-10(8-9)19-15(24)21-20-13(22)11-6-1-2-7-12(11)23-14(17)18/h1-8,14H,(H,20,22)(H2,19,21,24) |
InChI Key |
ZIQLOHILHQGFPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC(=CC=C2)Cl)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC(=CC=C2)Cl)OC(F)F |
Origin of Product |
United States |
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